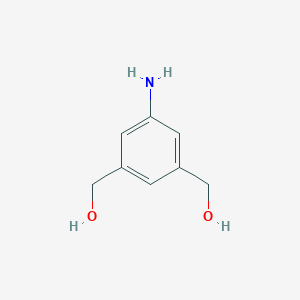

5-Amino-1,3-dihydroxymethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-amino-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRLJOVKGWVBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1,3 Dihydroxymethylbenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org This process involves imaginary bond-breaking, known as disconnections, and functional group interconversions (FGIs). amazonaws.com

For 5-Amino-1,3-dihydroxymethylbenzene, the primary functional groups are a primary aromatic amine and two hydroxymethyl groups. The key retrosynthetic disconnections are centered around the formation of the C-N bond and the reduction of carbonyl functionalities to the hydroxymethyl groups. wikipedia.orgwikipedia.org

C-N Bond Disconnection: The most direct disconnection is of the C-N bond, which points to a halogenated or nitro-substituted benzene (B151609) ring as a precursor. This strategy relies on well-established reactions like nucleophilic aromatic substitution, Buchwald-Hartwig amination, or the reduction of a nitro group. wikipedia.org

C-O Bond Disconnection (Hydroxymethyl Groups): The two hydroxymethyl groups can be traced back to the reduction of carboxylic acid or ester functionalities. This suggests that isophthalic acid derivatives are viable starting materials. amazonaws.com

Reductive Amination Disconnection: A convergent approach involves disconnecting both C-N and C-H bonds of the aminomethyl group, leading to a dicarbonyl compound and an amine source. This points towards a reductive amination pathway. wikipedia.orgyoutube.com

These disconnections form the basis for the synthetic strategies detailed in the following sections.

Precursor Chemistry and Starting Material Utilization

The synthesis of this compound can be efficiently achieved from several key precursors, each with its own set of derivatization and transformation steps.

A common and versatile route begins with 5-aminoisophthalic acid or its corresponding dimethyl ester. These precursors already contain the required amino group and the benzene core with substituents at the 1, 3, and 5 positions. The primary transformation required is the reduction of the two carboxylic acid or ester groups to hydroxymethyl groups.

5-Aminoisophthalic acid itself can be synthesized from 5-nitroisophthalic acid through reduction. chemicalbook.comgoogle.com For instance, a method involves the reduction of 5-nitroisophthalic acid using sodium disulfide. google.com Another approach uses hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel, affording 5-aminoisophthalic acid in high yield and purity. chemicalbook.com

Once the amino-substituted isophthalic acid or its ester is obtained, the subsequent reduction of the carbonyl groups is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). nih.govmdpi.com LiAlH₄ is effective in reducing both carboxylic acids and esters to primary alcohols. nih.govmdpi.com

Table 1: Synthesis from Isophthalic Acid Derivatives

| Precursor | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 5-Nitroisophthalic acid | 1. NaOH, H₂O2. Hydrazine hydrate, Raney Ni | 5-Aminoisophthalic acid | chemicalbook.com |

| 5-Aminoisophthalic acid | LiAlH₄, THF | This compound | nih.govmdpi.com |

This approach involves the introduction of the amino group onto a pre-formed 1,3-dihydroxymethylbenzene ring system that bears a halogen atom at the 5-position. The key transformation is a carbon-nitrogen bond-forming reaction, with the Buchwald-Hartwig amination being a prominent method for this purpose. wikipedia.orgorganic-chemistry.org

The starting material, 5-bromo-1,3-bis(hydroxymethyl)benzene, can be prepared from the corresponding brominated isophthalic acid or its ester via reduction. The Buchwald-Hartwig amination employs a palladium catalyst and a suitable phosphine (B1218219) ligand to couple the aryl bromide with an amine source, often ammonia (B1221849) or an ammonia equivalent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance, making it suitable for substrates containing hydroxyl groups.

Table 2: Synthesis from Halogenated Precursors

| Precursor | Reagent(s) | Reaction Type | Product | Reference(s) |

|---|

Another viable synthetic route starts with a nitro-substituted benzenedimethanol, such as 5-nitro-1,3-bis(hydroxymethyl)benzene. In this strategy, the hydroxymethyl groups are already in place, and the final step is the reduction of the nitro group to a primary amine.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be achieved through various methods. google.comuctm.edu Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.comuctm.edu This method is generally high-yielding and avoids the use of stoichiometric metal reductants.

Table 3: Synthesis from Nitro-substituted Precursors

| Precursor | Reagent(s) | Reaction Type | Product | Reference(s) |

|---|

Direct Synthesis Approaches and Reaction Pathways

Reductive amination offers a direct and convergent pathway for the synthesis of amines from carbonyl compounds. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would conceptually involve the reaction of a suitable dicarbonyl precursor with an amine source, followed by reduction.

A plausible precursor for this route would be a protected or masked version of 3,5-diformylphenol or a related derivative. The reaction would proceed via the formation of an imine intermediate upon reaction with an amine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the reduction of the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comlibretexts.org

While this approach is theoretically sound, its practical application for the synthesis of this compound would depend on the availability and stability of the dicarbonyl precursor.

Nitration-Reduction Sequences of 1,3-Dihydroxymethylbenzene

The primary route for synthesizing this compound involves a two-step sequence starting from 1,3-dihydroxymethylbenzene, also known as m-xylene-α,α'-diol. sigmaaldrich.com This process first introduces a nitro group onto the aromatic ring, followed by the reduction of this group to the desired amine.

The initial step is the electrophilic aromatic substitution, specifically the nitration of 1,3-dihydroxymethylbenzene. The two hydroxymethyl groups (-CH₂OH) are ortho-, para-directing activators. However, due to steric hindrance at the ortho positions (2, 4, and 6), the electrophile (nitronium ion, NO₂⁺) is directed to the C-5 position, which is para to one hydroxymethyl group and meta to the other, yielding 5-Nitro-1,3-benzenedimethanol. echemi.com A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. beilstein-journals.org

The second step is the reduction of the nitro group in 5-Nitro-1,3-benzenedimethanol to an amino group, forming the final product, this compound. nih.gov This transformation is a cornerstone of amine synthesis and can be achieved through various methods, including catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation. organic-chemistry.orgunimi.it The choice of method often depends on factors like cost, substrate tolerance to functional groups, and desired yield and purity.

Catalytic Systems and Reaction Optimization

The reduction of the nitro group is heavily reliant on effective catalytic systems. Catalytic hydrogenation is a widely used industrial method, often employing hydrogen gas and a metal catalyst. google.com The optimization of these systems is crucial for achieving high efficiency, selectivity, and yield.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Noble metals such as palladium (Pd), platinum (Pt), and silver (Ag) supported on carbon (Pd/C, Pt/C) or other materials like titanium dioxide (TiO₂) are highly effective. nih.govgla.ac.uk Non-noble metal catalysts, including Raney nickel (Ra-Ni), iron (Fe), and copper (Cu), also demonstrate significant activity. unimi.itresearchgate.net The reaction mechanism, as proposed by Haber, suggests a stepwise reduction from the nitro group to nitroso, then to hydroxylamine, and finally to the amine. unimi.it

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation. This technique uses a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include hydrazine (N₂H₄), formic acid, and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgunimi.it This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment. For instance, systems like Fe/CaCl₂ with hydrazine hydrate have been shown to efficiently reduce nitroarenes with excellent yields and good functional group tolerance. organic-chemistry.org Similarly, silver nanoparticles supported on titania (Ag/TiO₂) can effectively catalyze the reduction of nitroarenes using NaBH₄ as the reducing agent, achieving high yields of the corresponding anilines. nih.gov

Reaction Optimization: Optimizing nitration and reduction reactions involves controlling several parameters to maximize yield and minimize by-products.

Nitration Optimization: For nitration, key parameters include temperature, reaction time, and the molar ratio of reactants. beilstein-journals.orgrug.nl Using microreactors can offer superior control over the highly exothermic nitration process, enhancing safety and yield compared to traditional batch reactors. beilstein-journals.org Adjusting the concentration of sulfuric acid and the ratio of the nitrating mixture to the substrate is also critical for driving the reaction to completion while suppressing the formation of impurities. researchgate.net

Reduction Optimization: In catalytic hydrogenation, optimization focuses on catalyst selection, catalyst loading, hydrogen pressure, temperature, and solvent choice. gla.ac.uk The choice of catalyst can influence selectivity, especially in molecules with multiple reducible functional groups. For example, certain catalysts can selectively reduce a nitro group without affecting other groups like carbonyls or halogens. researchgate.netrsc.org Kinetic studies help in understanding the reaction process and optimizing reactor design for industrial-scale production. beilstein-journals.org

Below is a table summarizing various catalytic systems used for the reduction of nitroarenes, which are applicable to the synthesis of this compound.

| Catalyst System | Reducing Agent | Solvent | Temperature | Key Findings |

| Ag/TiO₂ | NaBH₄ | Not specified | Not specified | Excellent yields (>90%) and selectivity (>98%) for a range of substituted anilines. nih.gov |

| Fe-based catalyst | Formic Acid | Not specified | Mild conditions | Broad substrate scope with good to excellent yields; notable for being a base-free transfer hydrogenation. organic-chemistry.org |

| Fe/CaCl₂ | Hydrazine Hydrate | Not specified | Not specified | Efficient reduction with excellent yields and tolerance for sensitive functional groups. organic-chemistry.org |

| Pd/C | Hydrazine | Ethanol (B145695)/Water | Reflux | A common method used in laboratory-scale synthesis. scispace.com |

| Raney Nickel | Hydrogen Gas | Chlorobenzene | 20-25 °C | High purity (99.8%) product obtained in a specific application. google.com |

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

One key area of focus is the replacement of hazardous reagents and solvents. Traditional nitration uses a mixture of concentrated sulfuric and nitric acids, which is highly corrosive and generates significant acidic waste. While alternatives are still under research for this specific substrate, the general trend in green chemistry is towards milder and more recyclable nitrating systems.

In the reduction step, classic methods like the Béchamp reduction (using iron and acid) generate large amounts of iron oxide sludge, making them economically and environmentally less attractive. unimi.it Catalytic methods are inherently greener as the catalyst can be used in small amounts and often recovered and reused.

Further green improvements include:

Use of Greener Solvents: Replacing volatile organic solvents with greener alternatives like water or ethanol can significantly reduce environmental impact. tubitak.gov.tr The reduction of nitroarenes using NaBH₄, for example, can often be performed in aqueous media. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Electrocatalytic methods, where electrons from water are used for reduction at room temperature and pressure, represent a promising sustainable route. researchgate.net

Atom Economy: Catalytic transfer hydrogenation often offers better atom economy compared to stoichiometric reductants. The development of highly efficient and recyclable catalysts is a major goal. Research into catalysts that can be easily separated from the reaction mixture (e.g., magnetic nanoparticles) and reused over multiple cycles is ongoing. researchgate.net

Renewable Feedstocks: While the starting material, 1,3-dihydroxymethylbenzene, is typically derived from petrochemical sources, future green chemistry efforts may explore bio-based routes to aromatic compounds.

By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally benign.

Chemical Transformations and Derivatization of 5 Amino 1,3 Dihydroxymethylbenzene

Reactivity of the Amino Group

The amino group on the aromatic ring is a primary site for various chemical modifications, including reactions with electrophiles and conversion into other functional groups.

Acylation and Sulfonylation Reactions

The nucleophilic character of the amino group facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction of anilines with acylating agents like acetic anhydride (B1165640) or acyl chlorides is a standard method for the synthesis of acetanilides. libretexts.orguobasrah.edu.iqvedantu.com This transformation is often employed to protect the amino group, reducing its activating effect and basicity, thereby preventing unwanted side reactions during subsequent chemical manipulations. For 5-amino-1,3-dihydroxymethylbenzene, this reaction would proceed by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base or a catalyst like zinc dust to prevent oxidation of the aniline (B41778). vedantu.com

Sulfonylation: Similarly, the amino group can be readily sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride, to yield sulfonamides. Research has shown that the sulfonylation of compounds containing both amino and hydroxyl groups can be highly chemoselective. sapub.org In such cases, the amino group reacts preferentially to form the sulfonamide, leaving the hydroxyl groups intact. sapub.org This selectivity is attributed to the higher nucleophilicity of the amine compared to the alcohol. Various methods have been developed for the sulfonylation of anilines, including reactions under solvent-free conditions or using catalysts like indium(III) or ytterbium(III) trifluoromethanesulfonate. sapub.orgorganic-chemistry.org Visible-light-mediated methods have also been developed for the direct sulfonylation of anilines using sulfinate salts. nih.govrsc.org

Table 1: Representative Acylation and Sulfonylation Reactions of Anilines

| Reaction Type | Reagent | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acetic Anhydride | Acetanilide | Amine protection, reduces reactivity. libretexts.org |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Chemoselective for amine over alcohol. sapub.org |

| Sulfonylation | Sodium Sulfinate / K₂S₂O₈ | Sulfone | Visible-light photoredox catalysis. nih.gov |

Alkylation and Arylation Processes

The nitrogen atom of the amino group can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions.

N-Alkylation: The N-alkylation of anilines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a green and atom-economical process that produces water as the only byproduct. rsc.org This reaction is typically catalyzed by transition metal complexes based on ruthenium, iridium, or cobalt. rsc.orgnih.gov The process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the aniline to form an imine. The imine is then reduced by the catalyst, which had stored the hydrogen from the initial alcohol oxidation, to yield the N-alkylated aniline. This method is applicable to a wide range of anilines and benzyl (B1604629) alcohols. nih.govresearchgate.net

N-Arylation: The Chan-Lam coupling reaction is a powerful method for the N-arylation of amines using arylboronic acids. organic-chemistry.orgresearchgate.net This copper-catalyzed reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air. organic-chemistry.orgnih.gov The reaction is tolerant of various functional groups and has been successfully applied to a wide range of anilines and other nitrogen-containing substrates. nih.govorganic-chemistry.org This method would allow for the synthesis of N-aryl derivatives of this compound, expanding its structural diversity.

Table 2: N-Alkylation and N-Arylation Reactions of Anilines

| Reaction Name | Reagents | Catalyst | Product Type |

|---|---|---|---|

| N-Alkylation | Alcohol | Ru, Ir, or Co complex | N-Alkylaniline |

| N-Arylation (Chan-Lam) | Arylboronic Acid | Copper(II) Acetate | N-Arylaniline |

Diazotization and Subsequent Transformations

Diazotization of the primary aromatic amino group provides a versatile intermediate, the diazonium salt, which can be converted into a wide variety of functional groups. The reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). masterorganicchemistry.com

The resulting diazonium salt of this compound serves as a gateway to numerous derivatives through reactions such as the Sandmeyer reaction. masterorganicchemistry.comwikipedia.orgnih.govorganic-chemistry.org This reaction uses copper(I) salts to replace the diazonium group with halides (Cl, Br) or a cyanide group (CN). masterorganicchemistry.comwikipedia.org Other transformations include replacement by an iodide using potassium iodide, a fluoride (B91410) via the Balz–Schiemann reaction, or a hydroxyl group by heating in aqueous acid. masterorganicchemistry.comwikipedia.org The diazonium group can also be removed and replaced with hydrogen by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com These reactions significantly broaden the synthetic utility of the starting compound.

Table 3: Common Transformations of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) |

| Sandmeyer Reaction | CuBr / HBr | -Br (Bromo) |

| Sandmeyer Reaction | CuCN / KCN | -CN (Cyano) |

| (Sandmeyer-type) | KI | -I (Iodo) |

| (Sandmeyer-type) | H₂O, heat | -OH (Hydroxyl) |

| Balz-Schiemann | HBF₄, heat | -F (Fluoro) |

| Deamination | H₃PO₂ | -H (Hydrogen) |

Condensation Reactions and Heterocycle Formation

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines, which can then undergo cyclization to generate various heterocyclic systems.

Skraup Synthesis of Quinolines: The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgyoutube.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and oxidation. youtube.com For a meta-substituted aniline like 3,5-di(hydroxymethyl)aniline, the Skraup reaction could potentially yield a mixture of 5,7- and 6,8-disubstituted quinoline (B57606) regioisomers. rsc.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a β-carboline. wikipedia.orgnih.gov While this compound itself is not a β-arylethylamine, its derivatives could be. More broadly, the initial step of this reaction, the formation of an iminium ion from the amine and a carbonyl compound, is a key transformation. This iminium ion could then be involved in intramolecular cyclization if a suitable nucleophile is present, potentially involving one of the hydroxymethyl groups under certain conditions.

Reactivity of the Hydroxymethyl Groups

The two primary benzylic hydroxymethyl groups are susceptible to oxidation, providing a route to aldehydes and carboxylic acids.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the two hydroxymethyl groups on this compound leads to the formation of 5-amino-1,3-benzenedicarboxylic acid, also known as 5-aminoisophthalic acid. This dicarboxylic acid is a valuable monomer for the synthesis of specialty polymers and metal-organic frameworks (MOFs). google.comgoogle.com

The selective oxidation of benzylic alcohols in the presence of an amino group can be challenging, but several chemoselective methods have been developed. nih.govnih.gov For instance, copper-catalyzed aerobic oxidation systems using TEMPO as a co-catalyst have been shown to selectively oxidize aminobenzyl alcohols to the corresponding aldehydes under mild conditions, without affecting the amino group. nih.gov Further oxidation to the dicarboxylic acid would require more vigorous conditions or different reagents. The synthesis of 5-aminoisophthalic acid is well-established, often proceeding through the reduction of 5-nitroisophthalic acid. google.comchemicalbook.com Direct oxidation from this compound would likely involve strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, with careful control of reaction conditions to avoid over-oxidation or side reactions involving the amino group.

Table 4: Oxidation of Benzylic Alcohols

| Oxidation Product | Reagent System Example | Key Features |

|---|---|---|

| Aldehyde | CuI / TEMPO / O₂ | Chemoselective for alcohol over amine. nih.gov |

| Carboxylic Acid | KMnO₄ or Cr(VI) reagents | Harsher conditions required. |

| Carboxylic Acid | Catalytic Reduction | Alternative route from corresponding nitro-acid. google.comchemicalbook.com |

Esterification and Etherification Reactions

The two primary hydroxyl groups of this compound are amenable to standard esterification and etherification reactions. These transformations are crucial for modifying the compound's polarity, solubility, and reactivity, as well as for introducing new functional moieties.

Esterification: The conversion of the diol to its corresponding diester can be achieved through several established methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, readily yields the desired ester products. Alternatively, Fischer esterification, using a carboxylic acid with a strong acid catalyst, can be employed, though conditions must be controlled to avoid potential side reactions involving the amine group.

Enzymatic catalysis offers a milder and more selective route. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) have been shown to be effective for the selective esterification of primary hydroxyl groups in polyol scaffolds. rsc.org This biocatalytic approach could be applied to this compound for reactions with various acids or their esters, proceeding under neutral conditions and minimizing the risk of N-acylation.

A summary of potential esterification reactions is presented below.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Acetic Anhydride, Pyridine | 5-Amino-1,3-diacetoxymethylbenzene | Acylation |

| This compound | Benzoyl Chloride, Triethylamine | 5-Amino-1,3-dibenzoyloxymethylbenzene | Schotten-Baumann |

| This compound | Succinic Acid Diethyl Ester, CALB | Oligoesters | Enzymatic Polycondensation |

Etherification: The synthesis of ethers from the diol functionality typically follows the Williamson ether synthesis pathway. This involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form a dialkoxide intermediate, which is then reacted with an alkyl halide. Care must be taken as the nucleophilic amino group can compete with the alkoxide for the alkyl halide, leading to N-alkylation as a side product. Protecting the amino group prior to etherification can circumvent this issue.

Substitution Reactions with Halogenating Agents

Halogenation of this compound can occur at two distinct sites: substitution of the hydroxyl groups or electrophilic substitution on the aromatic ring.

Substitution of Hydroxyl Groups: The primary alcohol functionalities can be converted to the corresponding dihalomethyl derivatives using standard halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) can produce 5-amino-1,3-bis(chloromethyl)benzene, while phosphorus tribromide (PBr₃) would yield the dibrominated analogue. These transformations convert the hydroxyls into good leaving groups, facilitating subsequent nucleophilic substitution reactions. nih.gov

Electrophilic Halogenation of the Benzene (B151609) Ring: The regioselectivity of electrophilic aromatic substitution is governed by the existing substituents. The amino group is a powerful activating ortho-, para-director, while the two hydroxymethyl groups are weakly deactivating and meta-directing. The strong activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6 positions). Given the substitution pattern, all three of these positions are activated and available for substitution.

Indeed, related structures such as 5-amino-1,3-benzenedicarboxylic acid undergo exhaustive iodination at the 2, 4, and 6 positions. This suggests that this compound would react similarly with suitable halogenating agents to yield the 2,4,6-trihalogenated product. Reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are effective for the iodination of electron-rich aromatic compounds and could be employed for this purpose. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Thionyl Chloride (SOCl₂) | 5-Amino-1,3-bis(chloromethyl)benzene | Nucleophilic Substitution |

| This compound | Iodine Monochloride (ICl) or DIH | 5-Amino-2,4,6-triiodo-1,3-dihydroxymethylbenzene | Electrophilic Aromatic Halogenation |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

As discussed previously, the potent activating and ortho-, para-directing nature of the amino group makes the C2, C4, and C6 positions of the benzene ring highly susceptible to attack by a wide range of electrophiles. wikipedia.org

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the high activation of the ring by the amino group, this reaction is expected to proceed readily. Research on the structurally analogous 1,3-dihydroxy-benzene backbone has shown that nitration can lead to the introduction of multiple nitro groups. For example, the synthesis of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene has been reported, indicating that the activated ring can undergo polysubstitution under forcing conditions. The amine group may require protection (e.g., as an acetamide) to prevent oxidation by the strong nitrating mixture.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce sulfonic acid (-SO₃H) groups onto the ring, likely at the 2, 4, and 6 positions. This reaction is typically reversible.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. nih.gov However, these reactions often fail with strongly activated anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. To perform a Friedel-Crafts reaction, the amino group would first need to be protected, for example, by converting it into an amide. The resulting acetamido group is still an ortho-, para-director but is less activating and does not poison the catalyst to the same extent.

| Reaction | Reagent(s) | Expected Major Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 5-Amino-2,4,6-trinitro-1,3-dihydroxymethylbenzene | Amine protection may be required to prevent oxidation. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-Amino-1,3-bis(hydroxymethyl)benzene-2,4,6-trisulfonic acid | Reaction is reversible. |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | No reaction | Amine group complexes with and deactivates the catalyst. |

| Friedel-Crafts Acylation (with protection) | 1. Acetic Anhydride 2. Acyl Chloride, AlCl₃ 3. H₃O⁺ | 2/4/6-Acyl-5-amino-1,3-dihydroxymethylbenzene | Protection/deprotection steps are necessary. |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all starting materials. researchgate.net The presence of a primary amine makes this compound an excellent candidate for participation in isocyanide-based MCRs, most notably the Ugi four-component reaction (Ugi-4CR). nih.govmdpi.com

In a typical Ugi-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. rsc.org this compound can serve as the amine component. The reaction would proceed via the formation of an imine between the amino group and the aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer to yield the stable α-acylamino carboxamide product. The two benzylic alcohol groups are generally unreactive under the mild, often room temperature, conditions of the Ugi reaction.

This strategy allows for the rapid generation of a diverse library of complex molecules by systematically varying the aldehyde, carboxylic acid, and isocyanide components, while using this compound as a constant scaffold.

| Reaction Type | Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Class |

| Ugi-4CR | This compound | Benzaldehyde | Acetic Acid | Cyclohexyl Isocyanide | α-Acylamino carboxamide |

| Ugi-4CR | This compound | Isobutyraldehyde | Propionic Acid | tert-Butyl Isocyanide | α-Acylamino carboxamide |

| Ugi-4CR | This compound | Formaldehyde | Benzoic Acid | Benzyl Isocyanide | α-Acylamino carboxamide |

Advanced Spectroscopic and Structural Characterization of 5 Amino 1,3 Dihydroxymethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 5-Amino-1,3-dihydroxymethylbenzene. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the connectivity and chemical environment of the atoms within the molecule. spectralservice.de

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl groups, and the amine protons can be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region (typically δ 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the two hydroxymethyl groups (-CH₂OH) would be expected to give a characteristic signal, and the amine (-NH₂) protons would also have a specific chemical shift. rsc.orgmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. spectralservice.de The chemical shifts of the aromatic carbons are typically found in the range of δ 100-150 ppm. The carbon atoms of the hydroxymethyl groups will have characteristic shifts as well. For example, in one study, the ¹³C NMR spectrum in DMSO-d₆ showed peaks at δ 168.8, 151.4, 129.4, 120.8, and 110.8 ppm. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~6.5-7.0 | Multiplet | Aromatic protons |

| ¹H | ~4.4 | Singlet | Methylene protons (-CH₂) |

| ¹H | ~5.0 | Broad Singlet | Amine protons (-NH₂) |

| ¹³C | ~140-150 | Singlet | Aromatic C-N & C-CH₂OH |

| ¹³C | ~110-120 | Singlet | Aromatic C-H |

| ¹³C | ~60-65 | Singlet | Methylene carbon (-CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

The structural elucidation of derivatives of this compound also heavily relies on NMR. ekb.egnih.gov For instance, the synthesis of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene, a derivative, was confirmed using NMR spectroscopy among other techniques. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. libretexts.orgpressbooks.publibretexts.org

Key functional groups and their expected IR absorption ranges include:

O-H stretch (alcohols): A broad and intense band typically appears in the region of 3200-3600 cm⁻¹. This is due to the hydroxyl groups of the two hydroxymethyl substituents. libretexts.org

N-H stretch (amines): Primary amines (R-NH₂) typically show two bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgpressbooks.pub

C-H stretch (aromatic): Absorptions for aromatic C-H stretching are generally found between 3000 and 3100 cm⁻¹. libretexts.org

C-H stretch (aliphatic): The C-H stretching of the methylene groups will appear in the 2850-3000 cm⁻¹ region. pressbooks.pub

C=C stretch (aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O stretch (alcohols): A strong band corresponding to the C-O stretching vibration is expected in the 1000-1250 cm⁻¹ range.

N-H bend (amines): The scissoring vibration of the -NH₂ group usually appears around 1590-1650 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂) | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1250 |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 |

The presence and position of these bands in the IR spectrum provide conclusive evidence for the functional groups present in this compound and its derivatives. atlantis-press.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. libretexts.org The molecular weight of this compound is 153.18 g/mol . nih.govguidechem.com

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z of 153.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for this compound might include:

Loss of a hydroxyl group (-OH), resulting in a peak at m/z 136.

Loss of a hydroxymethyl group (-CH₂OH), leading to a peak at m/z 122.

Cleavage of the C-N bond. libretexts.org

Fragmentation of the aromatic ring. docbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. nih.gov The exact mass of this compound is 153.078978594 Da. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 153 | [C₈H₁₁NO₂]⁺ | - |

| 136 | [C₈H₁₀NO]⁺ | OH |

| 122 | [C₇H₈NO]⁺ | CH₂OH |

| 106 | [C₇H₈N]⁺ | CH₂OH, O |

This fragmentation data is crucial for confirming the identity of the compound and for analyzing its derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination

This technique can reveal:

The planarity of the benzene ring.

The orientation of the amino and hydroxymethyl groups relative to the ring.

Intermolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups of adjacent molecules, which dictate the crystal packing. mdpi.com

High-Resolution Chromatography for Purity and Mixture Analysis

High-resolution chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of this compound and for analyzing mixtures containing this compound or its derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound under specific conditions is a characteristic property that can be used for its identification. By creating a calibration curve with standards of known concentration, HPLC can be used for the quantitative analysis of the compound's purity. nih.gov

Gas Chromatography (GC): GC can also be used for the analysis of this compound, often after derivatization to increase its volatility. The compound would be separated from impurities based on its boiling point and interaction with the stationary phase of the GC column. The output chromatogram provides information on the number of components in the sample and their relative amounts, thus allowing for purity assessment.

Both HPLC and GC can be coupled with mass spectrometry (LC-MS and GC-MS) to provide an even more powerful analytical tool, combining the separation capabilities of chromatography with the identification power of mass spectrometry. nih.gov This hyphenated technique is invaluable for the analysis of complex mixtures and for the confirmation of the identity of separated components.

Theoretical and Computational Chemistry of 5 Amino 1,3 Dihydroxymethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 5-Amino-1,3-dihydroxymethylbenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and predict a variety of its electronic properties. dntb.gov.uanih.gov

Key insights from DFT analysis would include:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles for the most stable conformation. The planarity of the amino group relative to the benzene (B151609) ring is a parameter of interest, as it influences electronic delocalization. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. physchemres.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites. For this molecule, the nitrogen atom of the amino group and the oxygen atoms of the hydroxymethyl groups would be expected to be primary sites for electrophilic attack.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors such as electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity. dntb.gov.ua

Illustrative DFT-Calculated Properties for this compound

This table presents typical data that would be generated from DFT calculations for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. physchemres.org |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational flexibility, and interactions with its environment. mdpi.com An MD simulation of this compound, often in a solvent like water, would typically be run for nanoseconds to microseconds. ulisboa.ptyoutube.com

Key areas of investigation using MD would include:

Conformational Analysis: The two hydroxymethyl groups (-CH2OH) can rotate freely, leading to multiple conformers. MD simulations can explore the potential energy surface to identify the most stable and populated conformations in solution.

Hydrogen Bonding: The amino and hydroxyl groups are capable of forming both intramolecular and intermolecular hydrogen bonds. MD can quantify the dynamics of these bonds, revealing their strength and lifetime, which are critical for understanding the molecule's behavior in protic solvents and its interaction with biological targets. researchgate.net

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent structures itself around the solute and influences its conformation and dynamics.

Aggregation Behavior: In concentrated solutions, MD can be used to study the non-covalent interactions, such as π-π stacking and hydrogen bonding, that may lead to molecular aggregation. nih.gov

Illustrative MD Simulation Parameters and Observables

This table provides an example of parameters and potential outputs for an MD simulation.

| Parameter / Observable | Typical Value / Description | Purpose |

|---|---|---|

| Force Field | OPLS-AA, AMBER | Defines the potential energy function for all atoms. ulisboa.pt |

| Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. nih.gov |

| Simulation Time | 50 ns | Duration of the simulation to ensure adequate sampling of conformational space. ulisboa.pt |

| Key Finding | Radial Distribution Function g(r) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom, revealing solvation shell structure. |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. researchgate.netnih.gov For this compound, this could involve studying its synthesis or its participation in further chemical transformations, such as oxidation or acylation.

DFT calculations are typically used to:

Identify Stationary Points: Locate the structures of reactants, products, intermediates, and, crucially, transition states (TS) along a proposed reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is directly related to the reaction rate. mdpi.com A lower barrier implies a faster reaction.

Visualize Reaction Pathways: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products, providing a dynamic picture of the reaction pathway. unipa.it

For example, studying the oxidation of the hydroxymethyl groups to aldehydes would involve calculating the energy barriers for different potential oxidizing agents and pathways. researchgate.netresearchgate.net Similarly, the acylation of the amino group could be modeled to understand its nucleophilic reactivity. researchgate.net

Illustrative Reaction Pathway Data for a Hypothetical Oxidation Reaction

This table illustrates the type of energetic data generated when studying a reaction mechanism computationally.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (this compound + Oxidant) |

| Pre-reaction Complex | -2.5 | Reactants associated via non-covalent interactions |

| Transition State (TS1) | +15.0 | Energy barrier for the first chemical step (e.g., H-abstraction) |

| Intermediate | -5.0 | A stable species formed during the reaction |

| Transition State (TS2) | +10.0 | Energy barrier for the second chemical step |

Quantitative Structure-Reactivity/Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate molecular descriptors with experimental properties or reactivities. libretexts.orgwikipedia.org While building a robust QSPR model requires a dataset of multiple compounds, the theoretical framework can be applied to understand this compound within a broader chemical context. acs.org

The process involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, geometric) are calculated for a series of related compounds. For this molecule, descriptors would include those derived from DFT (like HOMO/LUMO energies), as well as simpler ones like molecular weight and logP. nih.gov

Model Building: A mathematical model is created using statistical methods (e.g., multiple linear regression, machine learning) to establish a correlation between the descriptors and a property of interest (e.g., reaction rate, solubility). acs.org

Prediction: Once validated, the model can predict the property for new or untested compounds, such as this compound.

For instance, a QSRR model could be developed to predict the reactivity of substituted anilines in a specific reaction. acs.org By calculating the necessary descriptors for this compound, its reactivity could be estimated without performing the actual experiment.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline (B41778) |

| Benzaldehyde |

| Benzyl (B1604629) alcohol |

| p-Aminophenol |

| Acetic anhydride (B1165640) |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecular Architectures

The distinct arrangement of reactive functional groups in 5-Amino-1,3-dihydroxymethylbenzene allows for its use in the construction of intricate and large molecular structures.

This compound serves as a crucial starting material in the synthesis of complex macrocyclic structures. A notable example is its use in the preparation of a bis-azide substituted cyclophane, which is a key component in the synthesis of a ring-in-ring rotaxane. acs.org The synthesis begins with the known compound 3,5-bis(hydroxymethyl)aniline, which is commercially available or can be prepared by the reduction of dimethyl 5-aminoisophthalate. acs.org This multi-step synthesis highlights the utility of the amine functionality for introducing other chemical moieties, in this case, an azide (B81097) group, which is then used in "click" chemistry reactions to form the final macrocyclic structure. acs.org

The general strategy involves the selective functionalization of the amine and hydroxyl groups to build larger, cyclic molecules. The presence of both hydrogen bond donating (amine and hydroxyl) and accepting (amine and hydroxyl) sites also suggests its potential role in forming ordered supramolecular assemblies through non-covalent interactions.

The C₃ symmetric nature of the core benzene (B151609) ring in this compound makes it an ideal candidate to act as a core or a branching unit in the synthesis of dendrimers and other dendritic polymers. Dendrimers are highly branched, well-defined macromolecules that radiate from a central core. uni-osnabrueck.de The synthesis of these structures can proceed through divergent or convergent methods, where successive generations of monomers are added to the core or pre-synthesized dendritic wedges are attached to the core, respectively. cdnsciencepub.com

Research has shown the use of 3,5-bis(hydroxymethyl)aniline in the synthesis of star-shaped viologen structures. dokumen.pub In these architectures, the aniline (B41778) derivative acts as the central core from which the viologen arms extend. This demonstrates the capability of this molecule to serve as a scaffold for creating multi-arm, branched structures, which are fundamental to dendrimer chemistry. The two hydroxyl groups and the amino group provide three points for the divergent growth of dendritic wedges.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | [3-amino-5-(hydroxymethyl)phenyl]methanol | google.com |

| Molecular Formula | C₈H₁₁NO₂ | google.com |

| Molecular Weight | 153.18 g/mol | google.com |

| Synonyms | (5-Amino-1,3-phenylene)dimethanol, 3,5-Di(hydroxymethyl)aniline | google.com |

Monomer in Polymer Chemistry

The presence of multiple reactive sites allows this compound to function as a monomer in the synthesis of various polymers.

Polymeric resins are cross-linked, three-dimensional polymer networks. The three functional groups of this compound (one amine and two hydroxyls) enable it to act as a cross-linking agent or a monomer in the formation of such networks. For instance, it can undergo condensation polymerization with other monomers, such as diacids, diepoxides, or diisocyanates.

The reaction of the amine and hydroxyl groups with complementary functional groups on other monomers can lead to the formation of a highly branched and subsequently cross-linked polymeric matrix. For example, condensation with a dicarboxylic acid would form a polyester-amide network. The resulting resins would be expected to have high thermal stability and mechanical strength due to the rigid aromatic core and the extensive cross-linking. The preparation of new amino resins through the condensation of an amine-containing monomer with other reactants is a known strategy for creating such materials.

The incorporation of this compound as a monomer in a polymer backbone would result in a functional polymer with pendant or integrated primary amine and hydroxyl groups. acs.orgdokumen.pub These functional groups can impart specific properties to the polymer.

Amine Group: The primary amine group provides a site for further post-polymerization modification, allowing for the attachment of other functional molecules, such as drugs, dyes, or biocompatible moieties. It also introduces basicity to the polymer, which could be useful in applications like gene delivery or catalysis.

Hydroxyl Groups: The two hydroxyl groups increase the hydrophilicity of the polymer, which can be advantageous for biomedical applications. They also provide sites for further reactions, such as esterification or etherification, and can participate in hydrogen bonding, influencing the polymer's mechanical properties and solubility.

The development of polymers with pendant amine and hydroxyl groups is an active area of research for creating advanced biomaterials. acs.orgdokumen.pub

Precursor for Advanced Functional Materials

Beyond its direct use as a monomer, this compound is a valuable precursor for the synthesis of more complex functional materials. Its functional groups can be chemically transformed to introduce new properties.

For example, it has been used as a starting material in the synthesis of a ligand for functionalizing magnetic nanoparticles. In this process, the hydroxyl groups of 3,5-bis(hydroxymethyl)aniline are first converted to chloromethyl groups, which are then reacted with pyrazole. The amine group is subsequently modified to introduce a carboxylic acid, yielding a ligand that can chelate to the surface of nanoparticles.

In another application, 3,5-bis(hydroxymethyl)aniline is a precursor in the synthesis of a chemical tool for solid-phase affinity labeling of proteins. The synthesis involves a series of transformations of the amine and hydroxyl groups to create a molecule with targeting, alkylating, and ligand exchange functionalities. Furthermore, nitration of the aromatic ring of related aminophenol derivatives can lead to the synthesis of energetic materials.

Ligands in Coordination Chemistry

The presence of a primary amine and two hydroxyl groups on the aromatic ring of this compound makes it an interesting candidate as a ligand in coordination chemistry. The nitrogen atom of the amino group and the oxygen atoms of the hydroxymethyl groups can act as donor sites, enabling the compound to coordinate with various metal ions. This coordination can lead to the formation of stable metal complexes with distinct geometries and properties.

The flexibility of the hydroxymethyl groups allows for different coordination modes, including monodentate, bidentate, and bridging, which can influence the dimensionality and topology of the resulting coordination polymers or metal-organic frameworks (MOFs). While specific studies detailing the synthesis and crystal structures of metal complexes with this compound as the primary ligand are not extensively documented in publicly available research, the fundamental principles of coordination chemistry suggest its potential in creating novel materials. The amino group provides a site for Schiff base condensation, further expanding the potential for creating more complex, multidentate ligands. The resulting metal complexes could exhibit interesting magnetic, catalytic, or luminescent properties, areas that warrant further investigation.

Components in Optoelectronic Materials

The structural features of this compound make it a promising monomer for the synthesis of functional polymers for optoelectronic applications. The aromatic core, combined with the reactive amino and hydroxymethyl groups, allows for its incorporation into various polymer backbones, such as polyamides, polyurethanes, or epoxy resins. These polymers can be designed to possess specific electronic and photophysical properties.

For instance, the aniline moiety can act as a hole-transporting unit, a crucial component in devices like organic light-emitting diodes (OLEDs). The ability to form polymers through its multiple reactive sites could lead to the development of cross-linked or hyperbranched materials with enhanced thermal stability and morphological control, which are critical for device performance and longevity. While direct reports on the use of this compound in optoelectronic materials are scarce, the broader class of aniline derivatives has been explored for these applications. Theoretical studies on related donor-acceptor polymer monomers suggest that the electronic properties can be tuned by the choice of functional groups, indicating the potential of this compound in designing new materials for organic solar cells and other optoelectronic devices.

Modifiers for Surface Functionalization

The dual functionality of this compound presents opportunities for its use as a surface modification agent. The amino and hydroxymethyl groups can form covalent bonds with a variety of surfaces, such as silica, metal oxides, or even gold nanoparticles. This functionalization can alter the surface properties, such as hydrophilicity, reactivity, and biocompatibility.

Applications in Medicinal Chemistry and Biochemical Research

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The most prominent application of the 5-amino-1,3-disubstituted benzene (B151609) core is as a key intermediate in the synthesis of non-ionic, low-osmolar X-ray contrast agents. A prime example is the industrial production of Iopamidol, a widely used radiographic contrast medium. nih.gov

The synthesis of Iopamidol begins with a molecule structurally related to 5-Amino-1,3-dihydroxymethylbenzene, namely 5-nitroisophthalic acid. Through a series of chemical transformations, this starting material is converted into the crucial intermediate, 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide. epo.org This intermediate retains the foundational 5-amino-1,3-benzene structure.

The manufacturing process involves several key steps:

Reduction: The nitro group of a 5-nitro-1,3-benzenedicarboxylic acid derivative is reduced to form the corresponding 5-amino group. google.com

Amidation: The two carboxylic acid groups are reacted with 2-amino-1,3-propanediol (B45262) to form the diamide (B1670390) side chains. google.com This step results in the key intermediate, 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide.

Iodination: The benzene ring is then tri-iodinated at the 2, 4, and 6 positions, a reaction activated by the electron-donating amino group at position 5. nih.gov

Acylation: Finally, the 5-amino group is acylated with (S)-2-hydroxypropanoyl chloride (or a protected version thereof) to yield the final Iopamidol molecule. google.com

The synthesis of Iopamidol underscores the importance of the 5-amino-1,3-benzene moiety as a foundational precursor for complex APIs.

Table 1: Key Intermediates in the Synthesis of Iopamidol

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 5-Nitroisophthalic acid | C₈H₅NO₆ | Starting material |

| Dimethyl 5-aminoisophthalate | C₁₀H₁₁NO₄ | Formed after reduction of the nitro group and esterification |

| 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide | C₁₄H₂₁N₃O₆ | Key intermediate formed after amidation |

| 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide | C₁₄H₁₈I₃N₃O₆ | Intermediate after iodination of the aromatic ring |

Scaffold for the Design of Biologically Relevant Compounds

A molecular scaffold is a core structure upon which various chemical groups can be built to create a library of related compounds for biological screening. The 1,3,5-trisubstituted pattern of this compound makes it a versatile scaffold for generating molecular diversity.

The synthesis of Iopamidol is itself an example of using this scaffold. nih.govepo.org The core benzene ring is systematically functionalized at multiple positions:

Positions 1 and 3: Feature carboxamide groups derived from the initial hydroxymethyl or carboxyl functionalities. These groups are crucial for the molecule's solubility and low osmolality.

Position 5: Contains the amino group, which is later acylated to introduce a side chain that further modulates the compound's properties.

Positions 2, 4, and 6: Are activated by the amino group for electrophilic substitution, allowing for the introduction of three iodine atoms, which are responsible for the radiopaque properties of the final API. nih.gov

This systematic, position-specific modification of the benzene ring highlights its utility as a foundational scaffold for building complex, polyfunctional molecules with precise biological applications. While broad libraries based on this specific scaffold are not widely reported, its successful use in creating highly optimized molecules like Iopamidol demonstrates its potential for the rational design of other biologically relevant compounds. nih.gov The ability to control substitution at five distinct positions on the ring (1, 2, 3, 4, and 6) relative to the directing amino group at position 5 provides a powerful tool for medicinal chemists.

Reagents in Biochemical Assays and Diagnostics (e.g., synthesis of nucleic acid analogs)

The synthesis of nucleic acid analogs is a critical area of biochemical research, aimed at creating molecules with enhanced stability, binding affinity, or specific functionalities for therapeutic or diagnostic purposes. mdpi.com These analogs often involve modifications to the sugar-phosphate backbone or the nucleobases.

While functionalized aromatic compounds can be used as linkers or non-standard structural units in such analogs, a review of the available scientific literature does not indicate a prominent role for this compound as a reagent in the synthesis of nucleic acid analogs. The primary application documented for this compound and its close derivatives in the diagnostic field is as a precursor in the synthesis of iodinated contrast agents like Iopamidol, rather than as a component in nucleic acid-based assays. patsnap.com The field of nucleic acid analog synthesis more commonly employs strategies like phosphoramidite (B1245037) chemistry or the use of peptide backbones (Peptide Nucleic Acids, PNA) built from monomers like N-(2-aminoethyl) glycine. mdpi.comharvard.edu

Development of Prodrug Strategies Utilizing Hydroxyl and Amino Groups

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. mdpi.com This involves chemically modifying the active drug by attaching a promoiety, which is later cleaved in the body to release the parent drug. Molecules containing amino and hydroxyl groups are excellent candidates for prodrug development. nih.gov

The structure of this compound contains three functional groups amenable to prodrug strategies: one primary amino group and two primary hydroxyl groups.

Hydroxyl Groups: The two -CH₂OH groups can be converted into ester linkages. By reacting them with a carboxylic acid form of a drug, a diester prodrug could be formed. These ester bonds are often designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active drug and the benign this compound linker. nih.gov

Amino Group: The primary amine (-NH₂) can be masked through acylation to form an amide bond or by creating a carbamate (B1207046) linkage. While amide bonds are generally more stable than esters, specific enzyme systems can be targeted for their cleavage. nih.gov For instance, linking a drug via an amino acid can create a prodrug that is a substrate for aminopeptidases. pharm.or.jp

The combination of both hydroxyl and amino groups allows for the potential attachment of two different drug molecules or the attachment of a single drug and a separate solubilizing or targeting moiety. This trifunctional nature provides a versatile platform for creating sophisticated prodrugs. Although specific prodrugs utilizing this compound as the linker are not extensively documented in the literature, its chemical functionalities align well with established principles of prodrug design.

Table 2: Potential Prodrug Strategies for this compound

| Functional Group | Prodrug Linkage | Potential Cleavage Mechanism | Purpose |

| Hydroxyl (-CH₂OH) | Ester | Esterase enzymes | Mask polarity, improve membrane permeability |

| Amino (-NH₂) | Amide | Amidase/Peptidase enzymes | Protect from first-pass metabolism, targeted release |

| Amino (-NH₂) | Carbamate | Chemical or enzymatic hydrolysis | Controlled release of the parent drug |

Future Research Directions and Emerging Areas

Chemo- and Regioselective Synthesis Strategies

The presence of three reactive sites—an amine and two primary alcohols—on 5-Amino-1,3-dihydroxymethylbenzene necessitates the development of highly selective synthetic methodologies. Future research will likely focus on achieving chemo- and regioselectivity to functionalize one specific site while leaving the others intact.

For instance, protecting group strategies will be crucial. The selective protection of the amino group would allow for reactions targeting the diol moiety, while the protection of the hydroxyl groups would enable transformations at the amino position. The development of orthogonal protection schemes, where each functional group can be selectively protected and deprotected without affecting the others, will be a significant area of investigation.

Furthermore, catalyst-controlled selective reactions represent a promising frontier. Research into developing catalysts that can distinguish between the amino and hydroxyl groups, or even between the two hydroxyl groups, would open up new avenues for creating complex molecules. This could involve enzymatic catalysis or the use of tailored transition-metal catalysts. Multicomponent reactions, where three or more reactants combine in a single step, could also be explored to generate diverse molecular scaffolds from this trifunctional building block. nih.gov The development of new benzannulation reactions could also provide regiocontrolled synthesis pathways for functionalized polycyclic aromatic hydrocarbons derived from this compound. nih.gov

Exploration of Novel Catalytic Transformations

The functional groups of this compound and its derivatives hold potential for participating in or directing novel catalytic transformations. The amino group, for example, can be a precursor to diazonium salts, which are versatile intermediates for introducing a wide range of functionalities onto the aromatic ring.

The development of new catalytic systems where ligands derived from this compound can coordinate with metal centers is another area of interest. The aminophenol motif, structurally related to this compound, has been shown to be effective in various catalytic applications, including oxidation-reduction reactions. derpharmachemica.comtaylorandfrancis.com Similarly, derivatives of this compound could be explored as ligands in homogeneous catalysis.

Moreover, the compound itself could be a substrate for novel catalytic C-H functionalization reactions. Directing groups on the molecule could be used to selectively activate and functionalize specific C-H bonds on the aromatic ring, leading to the efficient synthesis of more complex derivatives. Copper-catalyzed C2-site selective amination of p-aminophenols has been demonstrated, suggesting that similar strategies could be applied to this compound. rsc.org

Design of Advanced Materials with Tunable Properties

The trifunctional nature of this compound makes it an excellent candidate for the synthesis of advanced polymers and materials with tunable properties. The amino and diol functionalities can be used in polycondensation and polyaddition reactions to create a variety of polymers, including polyesters, polyamides, and polyurethanes. nih.govmdpi.com

The ability to incorporate this monomer into polymer chains allows for the precise control of material properties. For example, the aromatic core can impart rigidity and thermal stability, while the pendant functional groups can be used for cross-linking or for introducing specific functionalities. The incorporation of aromatic diols has been shown to increase the strength and performance of biodegradable aliphatic polyesters. mdpi.comyork.ac.uk The synthesis of thermosets from diol-derived monomers with tunable properties has also been demonstrated. rsc.org

Future research could focus on creating polymers with tailored optical, electronic, or mechanical properties. For example, by incorporating chromophores or electronically active groups, materials for organic electronics could be developed. The compound could also be used as a cross-linking agent to create robust and stimuli-responsive hydrogels for applications in drug delivery and tissue engineering.

Structure-Based Design and Discovery Initiatives

Computational modeling and structure-based design will be instrumental in unlocking the full potential of this compound and its derivatives. Molecular docking and dynamics simulations can be used to predict the binding of these compounds to biological targets, guiding the design of new therapeutic agents. For instance, aminophenol structures are found in various drug candidates. nih.gov

In materials science, computational methods can be used to predict the properties of polymers and other materials derived from this compound. By simulating how the molecular structure influences macroscopic properties, researchers can rationally design materials with desired characteristics, such as high thermal stability or specific mechanical strength. This approach has been used in the development of tyrosinase inhibitors, where molecular docking and dynamics simulations helped to understand the binding of inhibitors to the enzyme's active site. nih.gov

Furthermore, in silico screening of virtual libraries of derivatives of this compound can accelerate the discovery of new molecules with interesting biological or material properties. This computational approach can help prioritize synthetic efforts and focus on the most promising candidates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The development of efficient and scalable synthetic routes for this compound and its derivatives will be facilitated by the adoption of flow chemistry and automated synthesis platforms. nih.govresearchgate.net Continuous flow reactors offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purity. rsc.org

Automated synthesis platforms can be used to rapidly generate libraries of derivatives for screening and optimization. chemrxiv.orgamidetech.com By combining robotic liquid handling with in-line analysis, these systems can accelerate the discovery of new compounds with desired properties. researchgate.net The integration of flow chemistry with automated synthesis has the potential to revolutionize the way we design and synthesize complex molecules, and this compound could serve as a valuable building block in this new paradigm of chemical synthesis. nih.gov

Future research in this area will likely focus on developing robust and reliable flow chemistry protocols for the synthesis and functionalization of this compound. This could involve the use of solid-supported reagents and catalysts to simplify purification and enable the continuous production of target molecules.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1,3-dihydroxymethylbenzene, and how can purity be validated?

- Methodological Answer : Synthetic routes often involve multi-step functionalization of benzene derivatives. For example, nitration followed by reduction can introduce the amino group, while hydroxymethyl groups may be added via Friedel-Crafts alkylation or hydroxylation of methyl precursors. Purity validation requires GC-MS or HPLC with UV detection, using chiral stationary phases (e.g., Astec® CHIRALDEX columns) to resolve enantiomeric impurities. Thermal gravimetric analysis (TGA) can assess residual solvents or byproducts .

Q. Example Protocol :

- Step 1: Nitration of 1,3-dimethylbenzene to introduce nitro groups.

- Step 2: Reduction with Pd/C and H₂ to yield 5-amino intermediates.

- Step 3: Hydroxymethylation via formaldehyde condensation.

- Purity Check: GC analysis with a chiral column (e.g., 95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments.

- FTIR : Detects functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3400 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₁NO₂, MW 153.18 g/mol).

- XRD : Resolves crystalline structure if the compound is crystallized .

Q. How does the solubility profile of this compound influence its application in aqueous vs. organic reaction systems?

- Methodological Answer : Solubility varies significantly across solvents:

| Solvent | Solubility (mg/mL) | Application Relevance |

|---|---|---|

| Water | 10–15 | Aqueous-phase catalysis |

| Ethanol | 50–60 | Organic synthesis |

| DMSO | >100 | Biological assays |

Low water solubility limits its use in physiological studies without co-solvents (e.g., DMSO). In organic systems, ethanol or THF is preferred for reactions requiring high solubility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermal stability data for this compound under varying experimental conditions?

- Methodological Answer : Contradictions in thermal decomposition temperatures (e.g., 150–200°C) may arise from impurities or heating rates. Standardize testing using:

Q. What strategies are recommended for synthesizing this compound derivatives with enhanced fluorescence properties for metal ion detection?

- Methodological Answer : Modify the aromatic core to enhance π-conjugation:

Q. What advanced chromatographic methods are suitable for resolving enantiomeric impurities in this compound derivatives?

- Methodological Answer : Chiral GC or HPLC is critical for enantiomeric resolution:

- GC with CHIRALDEX™ Columns : Baseline separation of N-TFA derivatives at 120°C with He carrier gas .

- HPLC with Cyclodextrin Phases : Use β-cyclodextrin-bonded columns (e.g., 5 µm particle size, 25 cm length) and isocratic elution (acetonitrile/water 70:30) .

Q. How can computational modeling predict the reactivity of this compound in PROTAC®-based protein degradation studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding to E3 ligases (e.g., cereblon) using AutoDock Vina.

- MD Simulations : Assess stability of PROTAC-linker complexes in physiological conditions .